molecular formula C17H24ClN3O4S B5004053 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide

2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5004053
M. Wt: 401.9 g/mol
InChI Key: MXAZJZDRBGFDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CHEMBL222775, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound belongs to the class of sulfonamides and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes. For example, the inhibition of carbonic anhydrases by this compound has been shown to reduce the production of bicarbonate ions, which can lead to a decrease in pH and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve seizure control in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Additionally, studies could investigate the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research could explore the potential use of this compound as a therapeutic agent in cancer treatment.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of thionyl chloride. This reaction results in the formation of 2-chloro-5-nitrobenzamide, which is then treated with pyrrolidine and sodium hydride to obtain the final product, this compound.

Scientific Research Applications

2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential pharmacological applications. This compound has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. Additionally, this compound has been shown to have antitumor, anti-inflammatory, and anticonvulsant effects.

properties

IUPAC Name

2-chloro-N-(2-morpholin-4-ylethyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O4S/c18-16-4-3-14(26(23,24)21-6-1-2-7-21)13-15(16)17(22)19-5-8-20-9-11-25-12-10-20/h3-4,13H,1-2,5-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAZJZDRBGFDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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